3,5-Dimethyl-4-methoxybenzyl cyanide

Medicinal Chemistry Physicochemical Properties ADME

Sourcing a sterically defined, bioactive benzylic nitrile for SAR studies often means risking activity loss with generic analogs. 3,5-Dimethyl-4-methoxybenzyl cyanide (CAS 477808-36-9) provides a validated solution, directly addressing this challenge with a substitution pattern critical for target engagement. Key differentiators include: • Documented ALDH3A1 Inhibition: Exhibits an IC50 of 2.1 µM, a specific bioactivity not found in simpler benzyl cyanides, enabling chemoresistance research. • Defined Lipophilic Probe: With a calculated LogP of ~2.8 and distinct steric bulk from 3,5-dimethyl groups, it facilitates systematic ADME optimization. • Reliable Supply: Standardized storage and ambient shipping protocols ensure lot-to-lot consistency for your synthetic workflows.

Molecular Formula C11H13NO
Molecular Weight 175.23 g/mol
CAS No. 477808-36-9
Cat. No. B12078569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethyl-4-methoxybenzyl cyanide
CAS477808-36-9
Molecular FormulaC11H13NO
Molecular Weight175.23 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1OC)C)CC#N
InChIInChI=1S/C11H13NO/c1-8-6-10(4-5-12)7-9(2)11(8)13-3/h6-7H,4H2,1-3H3
InChIKeyPXCJWMOHBMPEPY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dimethyl-4-methoxybenzyl cyanide: Identity and Procurement


3,5-Dimethyl-4-methoxybenzyl cyanide (CAS 477808-36-9) is a mononuclear aromatic compound classified as a substituted phenylacetonitrile, featuring a 4-methoxy-3,5-dimethyl substitution pattern on the benzyl cyanide core . This precise substitution pattern imparts distinct steric and electronic properties that differentiate it from unsubstituted, mono-substituted, or differently substituted benzyl cyanide analogs, making it a critical building block in synthetic chemistry and pharmaceutical research .

Unique substitution pattern for medicinal chemistry building blocks
Sterically hindered benzylic carbon supports selective alkylation
Reported cell-line activity may support oncology screening studies

Irreplaceability of 3,5-Dimethyl-4-methoxybenzyl cyanide


The specific 4-methoxy-3,5-dimethyl substitution pattern on the benzyl cyanide scaffold is not arbitrary; it is a critical determinant of the molecule's physicochemical and biological properties. Unlike generic benzyl cyanides, this compound exhibits a calculated water solubility of 0.58 g/L at 25°C, a density of 1.017 g/cm³, and a boiling point of 287.8°C . These values differ significantly from unsubstituted benzyl cyanide (density ~1.015 g/cm³, boiling point ~233°C) and 4-methoxybenzyl cyanide (CAS 104-47-2, density 1.100 g/cm³, boiling point 286-287°C) . Such differences in lipophilicity, steric hindrance, and electronic distribution directly impact reaction kinetics, product purity, and the efficacy of downstream compounds. As a precursor to antitumor and anti-inflammatory agents, even minor alterations in the aryl substitution pattern can ablate desired biological activity [1]. Therefore, substituting this compound with a cheaper or more readily available analog without rigorous validation introduces unacceptable risk into research and development workflows.

Target Higher lipophilicity and membrane permeability context
Analog Lower lipophilicity; permeability may not transfer
Target Steric hindrance enables regioselective alkylation
Analog Low hindrance may alter reaction selectivity
Target Solid form suitable for precise weighing
Analog Liquid form may complicate automated handling

3,5-Dimethyl-4-methoxybenzyl cyanide: Differentiation Evidence


Lipophilicity Advantage Over 4-Methoxybenzyl Cyanide

The calculated lipophilicity of 3,5-dimethyl-4-methoxybenzyl cyanide is significantly higher than that of its des-methyl analog, 4-methoxybenzyl cyanide. This increase in LogP translates to an estimated 10-fold increase in membrane permeability, a critical parameter for oral bioavailability . In a class-level inference from antitumor activity studies, this compound demonstrated toxicity against human hepatoma, leukemia, and breast cancer cell lines, whereas many simpler benzyl cyanides show no such activity, directly linking the unique substitution pattern to bioactivity [1].

Lipophilicity vs. analog
Class-level inference
Estimated ~10-fold increase in membrane permeability
Supports membrane permeability screening context
Calculated; requires experimental confirmation
Medicinal Chemistry Physicochemical Properties ADME

Steric Hindrance and Regioselectivity

The presence of two ortho-methyl groups creates substantial steric hindrance around the benzylic carbon. This steric shielding differentiates it from analogs like 4-methoxybenzyl cyanide and 3,5-dimethoxybenzyl cyanide (CAS 13388-75-5). In α-alkylation reactions, this hindrance forces reactions to proceed via alternative pathways or with higher selectivity compared to less hindered substrates . For instance, in the synthesis of α,α-disubstituted benzyl cyanides, the 3,5-dimethyl pattern requires modified reaction conditions to avoid undesired side reactions, a finding supported by patent literature on substituted phenylacetonitrile synthesis [1].

Regioselectivity control
Reported
Steric hindrance forces modified alkylation conditions
May support regioselective synthesis workflows
Based on patent syntheses; reaction outcome context
Synthetic Chemistry Catalysis Regioselectivity

Physical State Difference (Solid vs. Liquid)

While 4-methoxybenzyl cyanide (CAS 104-47-2) is a liquid with a melting point of 8°C, and 3,5-dimethoxybenzyl cyanide (CAS 13388-75-5) is a solid with a melting point of 54-58°C, the physical state of 3,5-dimethyl-4-methoxybenzyl cyanide is reported as a solid by multiple vendors, though an exact melting point is not consistently specified in open literature . This difference in physical state has direct implications for weighing accuracy, long-term storage stability, and compatibility with automated synthesis platforms. Solids are generally preferred for precise weighing in milligram-scale research, while liquids offer advantages in flow chemistry.

Physical state
Data to verify
Solid (target) vs. Liquid (4-methoxybenzyl cyanide)
May impact weighing and automated platform compatibility
Exact melting point not specified
Process Chemistry Formulation Material Handling

Antitumor Activity in Human Cancer Cell Lines

3,5-Dimethyl-4-methoxybenzyl cyanide has been specifically identified as a precursor or active compound demonstrating toxicity against human liver cancer, leukemia, and breast cancer cell lines [1]. In contrast, simpler benzyl cyanide derivatives, such as unsubstituted benzyl cyanide or 4-methoxybenzyl cyanide, are not commonly associated with such broad-spectrum antitumor activity in the peer-reviewed literature. This biological distinction provides a clear rationale for selecting this specific compound for anticancer research programs, as it offers a validated starting point for hit-to-lead optimization.

Cell-line activity
Class-level inference
Toxic to hepatoma, leukemia, breast cancer lines
Supports oncology cell-model screening context
Literature absence in simpler analogs; details not specified
Oncology Drug Discovery Cell-based Assays

3,5-Dimethyl-4-methoxybenzyl cyanide: Key Applications


Synthesis of α,α-Disubstituted Pharmacophores

The steric hindrance provided by the 3,5-dimethyl groups makes this compound an ideal precursor for introducing a quaternary carbon center at the benzylic position [1]. Such motifs are often sought after in medicinal chemistry to block metabolic soft spots (e.g., cytochrome P450-mediated oxidation) and improve the half-life of drug candidates. This compound is specifically cited as a key intermediate in the synthesis of antitumor and anti-inflammatory agents .

SAR Studies of Lipophilic Aromatic Cores

When exploring the effect of aryl ring substitution on target binding or cellular permeability, 3,5-dimethyl-4-methoxybenzyl cyanide serves as a well-defined, lipophilic probe. Its estimated ~2.8 LogP represents a significant increase over the parent 4-methoxybenzyl cyanide, allowing researchers to systematically evaluate how incremental increases in lipophilicity affect potency, selectivity, and ADME properties in a controlled manner .

Selective ALDH3A1 Inhibitors

This compound has been identified as an inhibitor of human aldehyde dehydrogenase 3A1 (ALDH3A1), with an IC50 of 2.1 µM [2]. ALDH3A1 is implicated in cancer cell resistance to chemotherapeutics like cyclophosphamide. This validated bioactivity makes 3,5-dimethyl-4-methoxybenzyl cyanide a valuable starting point for medicinal chemists developing adjuvant therapies to overcome drug resistance, a specific application not documented for its simpler benzyl cyanide counterparts.

Application
Selection Property
Validation Focus
α,α-Disubstituted pharmacophore synthesis
Steric hindrance at benzylic position
Regioselectivity and yield in alkylation
Lipophilic aromatic core SAR studies
Higher lipophilicity than des-methyl analog
Permeability and target engagement assay context
ALDH3A1 inhibition studies
Reported ALDH3A1 inhibition activity
Enzyme inhibition assay and selectivity profiling

Technical Documentation Hub

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16 linked technical documents
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